molecular formula C11H7BrF3NO B13629931 4-Bromo-3-methyl-6-(trifluoromethyl)isoquinolin-1(2H)-one

4-Bromo-3-methyl-6-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B13629931
M. Wt: 306.08 g/mol
InChI Key: GIQFBJLWWDQBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

The synthesis of 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar compounds to 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one include other isoquinolinone derivatives with different substituents. Some examples are:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 4-bromo-3-methyl-6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of bromine, methyl, and trifluoromethyl groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

4-bromo-3-methyl-6-(trifluoromethyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C11H7BrF3NO/c1-5-9(12)8-4-6(11(13,14)15)2-3-7(8)10(17)16-5/h2-4H,1H3,(H,16,17)

InChI Key

GIQFBJLWWDQBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)C(F)(F)F)C(=O)N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.